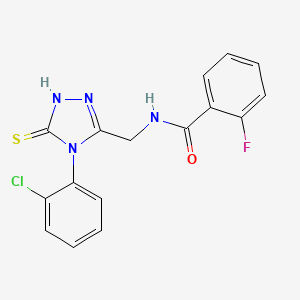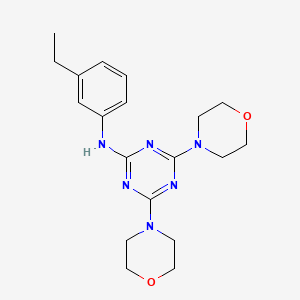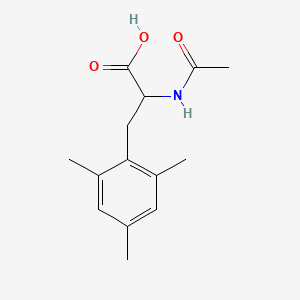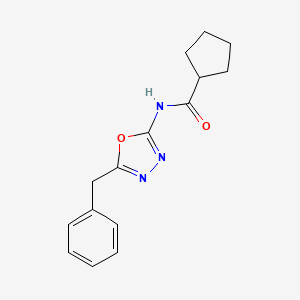![molecular formula C17H20ClN3 B2962218 4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline CAS No. 640759-22-4](/img/structure/B2962218.png)
4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, oxidation, and coupling reactions. Researchers have explored its reactivity and transformations in the context of drug development and organic synthesis .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Hypoxic-Cytotoxic Agents
Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazine and aniline moieties, indicates their potential as hypoxic-cytotoxic agents. Among these, compounds with aniline derivatives showed notable potency and selectivity, suggesting their utility in targeting hypoxic tumor environments (Ortega et al., 2000).
Antihypertensive Activity
The synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity in spontaneously hypertensive rats highlight the therapeutic potential of compounds with piperazine and aniline scaffolds. This research elucidates the structure-activity relationships, indicating mechanisms of action that could involve both central and peripheral pathways (Clark et al., 1983).
Novel Piperazine Derivatives
The preparation of novel 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through a series of synthetic steps showcases the versatility of piperazine and aniline compounds in medicinal chemistry. These derivatives, characterized by various analytical techniques, could serve as precursors or active compounds in the development of new therapeutic agents (Yang Qi-don, 2015).
Multistep Photochemical Charge Separation
Research on rod-like molecules based on aromatic imides and diimides, incorporating aniline and piperazine bridges, demonstrates their capability for efficient two-step electron transfer. This property is crucial for applications in molecular electronics and photovoltaic devices, where charge separation and transport are key (Greenfield et al., 1996).
Antimicrobial and Antifungal Agents
Piperazine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These studies indicate that certain piperazine compounds exhibit significant efficacy against a variety of bacterial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Lakum et al., 2013).
Electrochemical Copolymerization
The electrochemical copolymerization of piperazine with aniline has been explored, revealing insights into the chemical structure and redox behavior of the resulting copolymer. Such copolymers may find applications in electrochemical sensing and materials science due to their unique electrical and optical properties (Dkhili et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
For instance, many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
If it functions similarly to other antidepressants, it may result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially alleviating symptoms of depression .
Propriétés
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIGILDAQDURHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)



![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)
![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)
![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)



![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)
![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)
